N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a dual inhibitor of PI3K/mTOR pathways, which are crucial in the treatment of various cancers, including acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves multiple steps, starting from the preparation of key intermediates. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through a series of cyclization reactions. The final compound is obtained by coupling the pyrazolo[3,4-b]pyridine intermediate with 4-fluorobenzenesulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves the inhibition of the PI3K/mTOR signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, the compound can induce apoptosis and inhibit the proliferation of cancer cells . The molecular targets include PI3K isoforms (α, β, γ, δ) and mTOR, with the compound showing high affinity and potency against these targets .
Comparison with Similar Compounds
Similar Compounds
FD223: Another potent PI3K/mTOR dual inhibitor with similar structure and activity.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar core structure and biological activity.
Pyrazolo[3,4-d]pyrimidines: Compounds with a different ring fusion but similar inhibitory activity against CDK2.
Uniqueness
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide stands out due to its high potency and selectivity as a dual inhibitor of PI3K/mTOR pathways. Its unique structure allows for effective binding to the target enzymes, making it a promising candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C22H14ClFN6O2S |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C22H14ClFN6O2S/c23-21-19(30-33(31,32)17-3-1-16(24)2-4-17)10-15(11-26-21)14-9-18-20(13-5-7-25-8-6-13)28-29-22(18)27-12-14/h1-12,30H,(H,27,28,29) |
InChI Key |
RVHGXIUOUJYWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NN=C4N=C3)C5=CC=NC=C5)Cl |
Origin of Product |
United States |
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